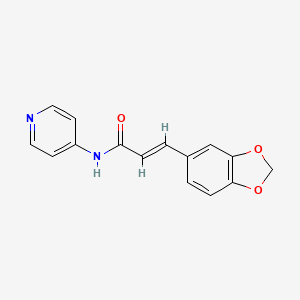
(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide is an organic compound that features a benzodioxole ring and a pyridine ring connected by a propenamide linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Propenamide Linker: This involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by reduction to form the amide.
Coupling with Pyridine: The final step involves coupling the benzodioxole derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the propenamide linker.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could yield a saturated amide.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Cancer Research: Study of its effects on cancer cell lines.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-3-yl)prop-2-enamide: Similar structure but with a different position of the pyridine ring.
(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-yl)prop-2-enamide: Another positional isomer.
(2E)-3-(1,3-benzodioxol-5-yl)-N-(quinolin-4-yl)prop-2-enamide: Similar structure with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide lies in its specific structural arrangement, which could confer unique biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(17-12-5-7-16-8-6-12)4-2-11-1-3-13-14(9-11)20-10-19-13/h1-9H,10H2,(H,16,17,18)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGVJYKJIOFNAA-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N'-[4-(6-methoxypyridin-2-yl)phenyl]urea](/img/structure/B5670390.png)
![3-[1-(2,4,6-trimethoxybenzyl)piperidin-3-yl]benzoic acid](/img/structure/B5670394.png)

![1-[2-(2-allylphenoxy)ethyl]-1H-imidazole](/img/structure/B5670406.png)
![1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5670414.png)
![4-[2-(tetrahydrofuran-3-yl)ethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5670421.png)


![2-amino-6-isobutyl-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidine-4-carboxamide](/img/structure/B5670454.png)

![1-(cyclopentylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5670484.png)

![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5670501.png)
![4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5670503.png)
